molecular formula C19H20N2O4 B5469945 ethyl 2-(3-propanamidobenzamido)benzoate

ethyl 2-(3-propanamidobenzamido)benzoate

Cat. No.: B5469945
M. Wt: 340.4 g/mol
InChI Key: OXLSIFSOIJDELW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-propanamidobenzamido)benzoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Mechanism of Action

The exact mechanism of action of similar compounds like PRL-8-53 remains unknown . Doses up to 200 mg/kg are not observed to have stimulant properties, and a dosage of 20 mg/kg does not potentiate the effects of dextroamphetamine in rats .

Safety and Hazards

Ethyl benzoate is combustible and can cause eye irritation, skin irritation, and respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-propanamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or a cation exchange resin . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of modified clay as a solid acid catalyst. This method improves the conversion rate and reduces environmental pollution compared to traditional sulfuric acid catalysis . The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-propanamidobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Properties

IUPAC Name

ethyl 2-[[3-(propanoylamino)benzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-17(22)20-14-9-7-8-13(12-14)18(23)21-16-11-6-5-10-15(16)19(24)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLSIFSOIJDELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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